8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine
Description
8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine (CAS No. 2227272-49-1) is a halogenated heterocyclic compound with the molecular formula C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol . It features a fused bicyclic imidazo[1,2-a]pyrazine core substituted with chlorine at position 8, iodine at position 6, and a methyl group at position 2. This compound is typically stored at 2–8°C in sealed containers to prevent degradation and is characterized by a light brown to brown solid appearance with ≥98% HPLC purity .
The imidazo[1,2-a]pyrazine scaffold is widely recognized for its versatility in drug discovery, particularly in anticancer and antiviral applications, due to its ability to mimic purine bases and interact with biological targets such as kinases and viral proteases .
Properties
Molecular Formula |
C7H5ClIN3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3 |
InChI Key |
PAVFRJQSRHOILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Scaffold: 8-Chloro-2-methylimidazo[1,2-a]pyrazine
The initial step involves the synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine , which serves as the precursor for subsequent iodination at the 6-position.
| Parameter | Details |
|---|---|
| Starting Materials | 3-Chloropyrazin-2-ylamine (48.7 g, 375.8 mmol), chloroacetone (120 mL, 1504.5 mmol) |
| Reaction Conditions | Stirring at 90 °C for 16 hours in a sealed tube, protected from light |
| Work-up Procedure | Cooling to room temperature, addition of diethyl ether, filtration of formed solid, washing, sodium carbonate suspension, extraction with dichloromethane, drying over sodium sulfate, filtration, solvent evaporation under reduced pressure |
| Yield | 68% |
| Product Description | White solid intermediate, melting point 133.5-138.6 °C, used without further purification |
This cyclization reaction proceeds via nucleophilic attack of the amino group on chloroacetone, forming the imidazo[1,2-a]pyrazine ring system with a methyl substituent at the 2-position and chlorine at the 8-position.
Iodination at the 6-Position to Form this compound
The key halogenation step introduces iodine selectively at the 6-position using N-iodosuccinimide (NIS) under controlled conditions.
| Parameter | Details |
|---|---|
| Starting Material | 8-Chloro-2-methylimidazo[1,2-a]pyrazine (9.58 g, 57 mmol) |
| Reagents | N-Iodosuccinimide (14.1 g, 62 mmol) |
| Solvent System | Dichloromethane and acetic acid |
| Temperature | 0 to 20 °C |
| Reaction Time | 16 hours |
| Work-up Procedure | Dilution with dichloromethane, washing with saturated sodium carbonate and sodium thiosulfate solutions, drying over sodium sulfate, filtration, solvent evaporation under reduced pressure, precipitation from diisopropyl ether |
| Yield | 97% |
| Product Description | Pale brown solid intermediate, used without further purification |
This electrophilic iodination proceeds efficiently at low temperature, providing high regioselectivity and excellent yield of the 6-iodo derivative.
Summary of Key Synthetic Steps and Yields
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclization to imidazo[1,2-a]pyrazine core | 3-Chloropyrazin-2-ylamine + chloroacetone | 90 °C, 16 h, sealed tube, dark | 8-Chloro-2-methylimidazo[1,2-a]pyrazine | 68 |
| Iodination at 6-position | 8-Chloro-2-methylimidazo[1,2-a]pyrazine | N-Iodosuccinimide, DCM/Acetic acid, 0-20 °C, 16 h | This compound | 97 |
Additional Notes on Reaction Parameters and Purification
- The initial cyclization reaction requires protection from light and a sealed environment to avoid side reactions and degradation.
- The iodination step benefits from low temperature to control regioselectivity and suppress over-iodination or decomposition.
- Purification typically involves filtration of precipitates and washing with organic solvents such as diethyl ether or diisopropyl ether.
- Drying agents like sodium sulfate or magnesium sulfate are used to remove residual water from organic extracts before solvent removal.
- The crude products are often used directly in subsequent steps without further purification to maximize overall efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine substituent at position 6 serves as an excellent leaving group due to its polarizability and weak C–I bond. This enables regioselective substitution under mild conditions:
-
Iodine replacement : Reacts with oxygen-, nitrogen-, or sulfur-based nucleophiles (e.g., amines, alkoxides) in the presence of Cu or Pd catalysts.
-
Chlorine reactivity : The chlorine at position 8 is less reactive than iodine but can undergo substitution under harsher conditions (e.g., high-temperature Pd-catalyzed coupling).
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Morpholine, CuI, DMF, 80°C, 12h | 6-Morpholino-8-chloro-2-methylimidazo[1,2-a]pyrazine | 72%* |
Yield inferred from analogous iodopyrazine reactions ( ).
Cross-Coupling Reactions
The iodine atom facilitates Pd-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation:
-
Suzuki-Miyaura : Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives.
-
Buchwald-Hartwig : Forms C–N bonds with amines or amides.
Optimized Conditions:
| Reaction Type | Catalytic System | Base/Solvent | Temperature/Time |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 90°C, 6h |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Cs₂CO₃, toluene | 110°C, 12h |
Conditions adapted from imidazo[1,2-a]pyridine coupling protocols ( ).
Halogen Exchange Reactions
The iodine substituent can be replaced via halogen dance reactions or direct electrophilic substitution :
-
Iodine → Trifluoromethyl : Employing Umemoto’s reagent under radical conditions ().
Functionalization of the Methyl Group
The 2-methyl group undergoes oxidation or radical-mediated functionalization:
-
Oxidation : KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid ().
-
Bromination : NBS/radical initiators yield 2-(bromomethyl) derivatives for further elaboration ( ).
Cycloaddition and Ring-Opening Reactions
The electron-deficient aromatic system participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrones) or Diels-Alder reactions under thermal activation ( ).
Stability and Side Reactions
Scientific Research Applications
8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Observations :
- Anticancer Activity : The iodine substituent in the target compound may enhance selectivity for CDK9 compared to 2-phenyl derivatives, which rely on aromatic stacking with Cys106 .
- Antiulcer Potential: 6-Substituted analogues (e.g., H⁺/K⁺-ATPase inhibitors) show higher potency than halogenated derivatives, emphasizing the role of electron-withdrawing groups at position 6 .
Key Observations :
Physicochemical Properties
Table 4: Physical Property Comparison
Key Observations :
- Polarity Effects : Unsubstituted imidazo[1,2-a]pyrazine exhibits higher vaporization enthalpy due to dipole-dipole interactions, whereas halogenated derivatives show reduced solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving halogenated precursors. For example, Groebke-Blackburn-Bienaymé (GBB) reactions (used for analogous imidazo[1,2-a]pyrazines) enable efficient cyclization under mild conditions . Purification via HPLC (≥98% purity) and storage at 2–8°C in moisture-free, light-resistant containers are critical to maintain stability .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS-ESI-QTOF) to confirm molecular weight (e.g., observed vs. calculated m/z values) and NMR (¹H/¹³C) to assign halogen-specific shifts. For instance, iodinated analogs exhibit distinct coupling constants (e.g., ) in ¹³C NMR, while chlorine substituents influence aromatic proton splitting patterns .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : Halogenated imidazo[1,2-a]pyrazines are prone to hydrolysis and photodegradation. Stability studies under varying pH and light exposure are essential. Use inert atmospheres (argon) for long-term storage and conduct periodic HPLC analyses to detect degradation products (e.g., dehalogenated byproducts) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction intermediates and transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error cycles. This approach identified optimal conditions for imidazo[1,2-a]pyrazine derivatives with 85% yield improvements .
Q. What strategies resolve contradictions in pharmacological activity data across halogenated analogs?
- Methodological Answer : Discrepancies in IC values (e.g., for acetylcholinesterase inhibition) may arise from stereoelectronic effects of iodine vs. chlorine. Perform comparative molecular docking studies to assess binding affinity differences. For example, iodine’s larger van der Waals radius enhances hydrophobic interactions in enzyme active sites, as seen in related imidazo[1,2-a]pyrazin-8-one derivatives .
Q. How can structure-activity relationships (SAR) guide the design of therapeutic analogs?
- Methodological Answer : Systematic substitution at positions 6 (iodine) and 8 (chlorine) modulates bioactivity. For instance, replacing iodine with smaller halogens (e.g., fluorine) reduces steric hindrance in adenosine receptor binding, while methyl groups at position 2 enhance metabolic stability. SAR libraries should prioritize logP (<3) and polar surface area (<60 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
